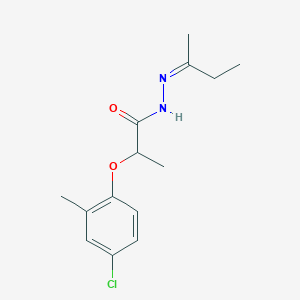
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide, also known as CPPU, is a synthetic plant growth regulator that has gained attention in recent years due to its potential applications in agriculture. CPPU has been shown to promote cell division and elongation, increase fruit and vegetable yields, and improve crop quality. In
Mecanismo De Acción
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide works by activating the cell division cycle and promoting cell elongation. It does this by binding to the cytokinin receptor and activating downstream signaling pathways. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide also increases the production of auxins, which are hormones that promote cell elongation. This results in increased plant growth and yield.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of antioxidant enzymes, which helps to protect plants from oxidative stress. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide also increases the levels of soluble sugars and organic acids in plants, which can improve the flavor and nutritional quality of fruits and vegetables. Additionally, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has been shown to increase the levels of cytokinins and gibberellins, which are hormones that promote plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide is its ability to promote plant growth and yield. This makes it a valuable tool for researchers studying plant physiology and agriculture. However, there are also some limitations to using 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide in lab experiments. For example, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide can be expensive and difficult to obtain in large quantities. Additionally, its effects on different plant species can vary, making it important to carefully select the appropriate concentration and application method for each experiment.
Direcciones Futuras
There are a number of future directions for research on 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide. One area of interest is the development of new formulations and application methods that can improve its effectiveness and reduce costs. Another area of research is the study of the molecular mechanisms underlying its effects on plant growth and development. Additionally, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has potential applications in biotechnology and pharmacology, and further research is needed to explore these areas. Overall, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide is a promising plant growth regulator with a wide range of potential applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide is synthesized through a multistep process that involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with isobutylamine. The final step involves the reaction of the intermediate with propanoic acid hydrazide. The resulting product is 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide, which is a white crystalline powder with a molecular weight of 360.8 g/mol.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division and elongation, increase fruit and vegetable yields, and improve crop quality. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has been used to enhance the growth of various crops, including grapes, apples, kiwifruit, citrus, and tomatoes. In addition to its use as a plant growth regulator, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has also been studied for its potential applications in tissue culture, biotechnology, and pharmacology.
Propiedades
Fórmula molecular |
C14H19ClN2O2 |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
N-[(Z)-butan-2-ylideneamino]-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-10(3)16-17-14(18)11(4)19-13-7-6-12(15)8-9(13)2/h6-8,11H,5H2,1-4H3,(H,17,18)/b16-10- |
Clave InChI |
NYZORVGUZDXASK-YBEGLDIGSA-N |
SMILES isomérico |
CC/C(=N\NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C)/C |
SMILES |
CCC(=NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C)C |
SMILES canónico |
CCC(=NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)


![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)


![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)